

Standard operating procedure for [Compound Name] administration

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Compound of Interest

Compound Name: *Kakkanin*

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Standard Operating Procedure for Rapamycin Administration

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium *Streptomyces hygroscopicus*.^[1] It is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.^{[2][3][4]} Rapamycin exerts its inhibitory effect by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).^{[3][5]} This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).^[5]

mTORC1 is a critical signaling hub that integrates inputs from various upstream pathways, including growth factors (like insulin and IGF-1) and nutrients (such as amino acids and glucose).^{[4][6]} Upon activation, mTORC1 phosphorylates several downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis, lipid metabolism, and suppress autophagy.^{[4][5]} By inhibiting mTORC1, rapamycin effectively blocks these anabolic processes and induces a state of catabolism, including autophagy.^[7] While rapamycin is a direct and acute inhibitor of mTORC1, prolonged exposure

has been shown to also inhibit the assembly and function of mTOR Complex 2 (mTORC2), which is involved in cell survival and cytoskeletal organization.[4][8]

Due to its central role in cellular regulation, the mTOR pathway is frequently dysregulated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[6] This has made rapamycin and its analogs (rapalogs) valuable tools in both basic research and clinical applications.[3] These application notes provide detailed protocols for the preparation and administration of rapamycin for in vitro and in vivo studies, as well as methods to assess its biological effects.

Data Presentation

Table 1: Rapamycin Solubility and Storage

Parameter	Value	Source
Molecular Weight	914.17 g/mol	[1][9]
Recommended Solvents	DMSO, Ethanol	[9]
Solubility in DMSO	≥ 100 mg/mL (~109 mM)	[9]
Solubility in Ethanol	≥ 50 mg/mL	[9]
Storage of Powder	-20°C, desiccated, for up to 3 years	[9][10]
Storage of Stock Solution	Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.	[9][10]

Table 2: Recommended Working Concentrations for In Vitro Studies

Application	Cell Line	Working Concentration	Incubation Time	Source
mTOR Inhibition	HEK293	~0.1 nM (IC50)	Not specified	[9]
mTOR Inhibition	Various Cell Types	10 nM - 100 nM	1 hour pre-treatment	[10][11]
Autophagy Induction	COS7, H4	0.2 µM (200 nM)	4 hours	[9]
Cell Viability (IC50)	Oral Cancer (Ca9-22)	20 µM	24 hours	[12]
Cell Viability	HeLa	100 - 400 nM	48 - 72 hours	[13]
Cell Viability	Human VM Endothelial Cells	1 - 1000 ng/mL	24 - 72 hours	[14][15]

Table 3: Rapamycin Dosages for In Vivo Studies (Mice)

Administration Route	Dosage	Vehicle/Formulation	Research Area	Source
Intraperitoneal (i.p.)	1.5 mg/kg/day	Not specified	Cancer	[2]
Intraperitoneal (i.p.)	8 mg/kg/day	Not specified	Mitochondrial Disease	[16][17]
Oral Gavage	0.5 mg/kg/day	Rapatar (nanoformulated micelles)	Cancer	[2]
Dietary	14 - 378 ppm	Encapsulated in food	Aging, Mitochondrial Disease	[16][18]
Subcutaneous	1.5 mg/kg (3 times/week)	Not specified	Aging	[16]

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock Solution for In Vitro Use

Materials:

- Rapamycin powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Procedure:

- Calculate the required amount of rapamycin: To prepare a 10 mM stock solution, use the molecular weight of rapamycin (914.17 g/mol). For 1 mL of a 10 mM stock, 9.14 mg of rapamycin is needed.[9]
- Weigh the rapamycin powder: Carefully weigh the calculated amount of rapamycin powder in a sterile microcentrifuge tube.
- Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the rapamycin powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[9]
- Aliquot and store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[9][10]

Protocol 2: Cell Viability Assessment (MTT Assay)

Materials:

- Cancer cell line of interest
- Complete culture medium

- Rapamycin stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[\[19\]](#)
- Rapamycin Treatment: Prepare serial dilutions of rapamycin in culture medium from the stock solution. Remove the old medium and add 100 μ L of the rapamycin dilutions. Include a vehicle control (medium with the same DMSO concentration as the highest rapamycin concentration).[\[19\]](#)
- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[\[14\]](#)[\[19\]](#)
- MTT Addition: Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.[\[19\]](#)
- Formazan Solubilization: Carefully remove the medium and add 100-200 μ L of DMSO to each well to dissolve the formazan crystals.[\[13\]](#)[\[19\]](#)
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[\[20\]](#)
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of mTOR Pathway Phosphorylation

Materials:

- Cells treated with rapamycin
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, loading control like GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Protein Extraction:** After rapamycin treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet debris and collect the supernatant.[\[19\]](#)[\[20\]](#)
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.[\[20\]](#)
- **Sample Preparation:** Denature equal amounts of protein (20-40 μ g) by adding Laemmli sample buffer and boiling for 5 minutes.[\[20\]](#)
- **SDS-PAGE and Transfer:** Load samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.[\[7\]](#)[\[21\]](#)

- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.[\[7\]](#)
 - Incubate the membrane with primary antibodies overnight at 4°C.[\[7\]](#)
 - Wash the membrane three times with TBST.[\[20\]](#)
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[\[20\]](#)
 - Wash the membrane three times with TBST.[\[20\]](#)
- Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[\[19\]](#)
- Analysis: Quantify band intensities and normalize the phosphorylated protein levels to total protein levels and a loading control.[\[7\]](#)

Protocol 4: Preparation and Administration of Rapamycin for In Vivo (Mouse) Studies

1. Intraperitoneal (i.p.) Injection:

- Preparation: Dissolve rapamycin in a suitable vehicle. A common method involves preparing a stock solution in 100% ethanol and then diluting it in a mixture of PEG400 and Tween 80. A final dilution in sterile saline is often performed just before injection.
- Administration: The final injection volume for mice is typically 100-200 µL.[\[2\]](#)

2. Oral Gavage:

- Preparation: For oral administration, rapamycin can be suspended in a vehicle such as 0.5% methylcellulose in sterile water. Triturate the rapamycin powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while mixing to create a uniform suspension.[\[2\]](#)
- Administration: Administer the suspension using an appropriately sized oral gavage needle. The volume depends on the animal's weight and the desired dose.[\[2\]](#)

3. Dietary Administration:

- Preparation: Rapamycin can be microencapsulated and mixed into the animal chow at a specific concentration (e.g., parts per million, ppm). This provides a continuous, low-dose administration.[\[16\]](#)[\[18\]](#)
- Administration: Provide the rapamycin-containing food to the animals ad libitum.

Protocol 5: Quantification of Rapamycin in Whole Blood by LC-MS/MS

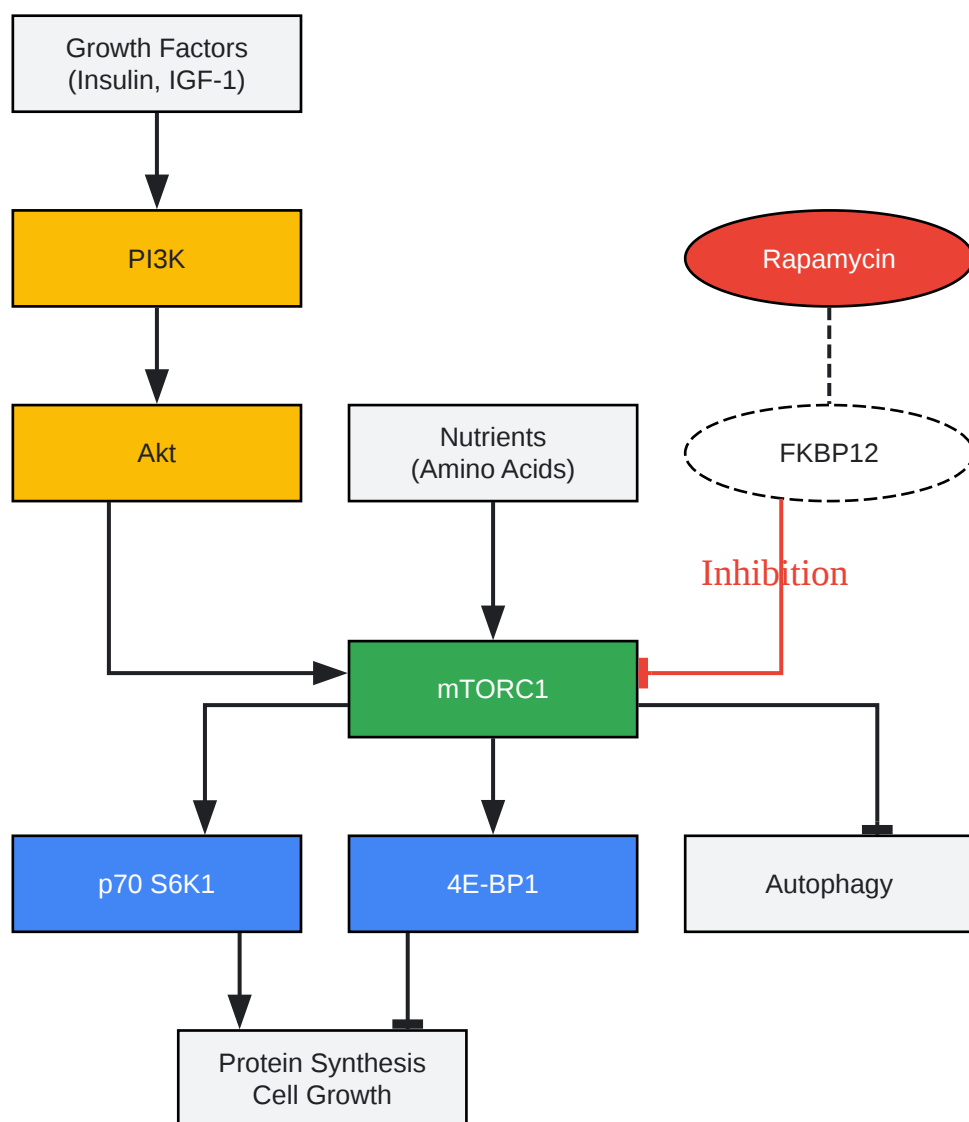
Principle: This protocol provides a general workflow for the quantification of rapamycin in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[\[1\]](#)[\[22\]](#)

Procedure Outline:

- Sample Preparation:
 - A small aliquot (e.g., 0.1 mL) of whole blood is used.[\[1\]](#)
 - Proteins are precipitated using a solution containing an internal standard (e.g., ascomycin or desmethoxy-rapamycin) in a solvent like methanol/zinc sulfate or acetonitrile.[\[1\]](#)[\[23\]](#)[\[24\]](#)
 - The sample is centrifuged, and the supernatant is transferred for analysis.[\[1\]](#)
- Chromatographic Separation:
 - The extracted sample is injected onto an LC system.
 - A reverse-phase C18 or C8 column is commonly used for separation.[\[1\]](#)[\[25\]](#)
 - A gradient elution with a mobile phase consisting of solvents like acetonitrile and ammonium acetate or formic acid in water is employed.[\[1\]](#)[\[24\]](#)
- Mass Spectrometric Detection:

- Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[\[1\]](#)[\[25\]](#)
- The analysis is typically done in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for rapamycin and the internal standard are monitored for high selectivity and sensitivity.[\[23\]](#)[\[24\]](#) Common transitions for rapamycin are m/z 931.8 \rightarrow 864.6 (ammonium adduct) or 936.6 \rightarrow 409.3.[\[24\]](#)[\[25\]](#)
- Quantification:
 - A calibration curve is generated using standards of known rapamycin concentrations.
 - The concentration of rapamycin in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[\[24\]](#)

Mandatory Visualization



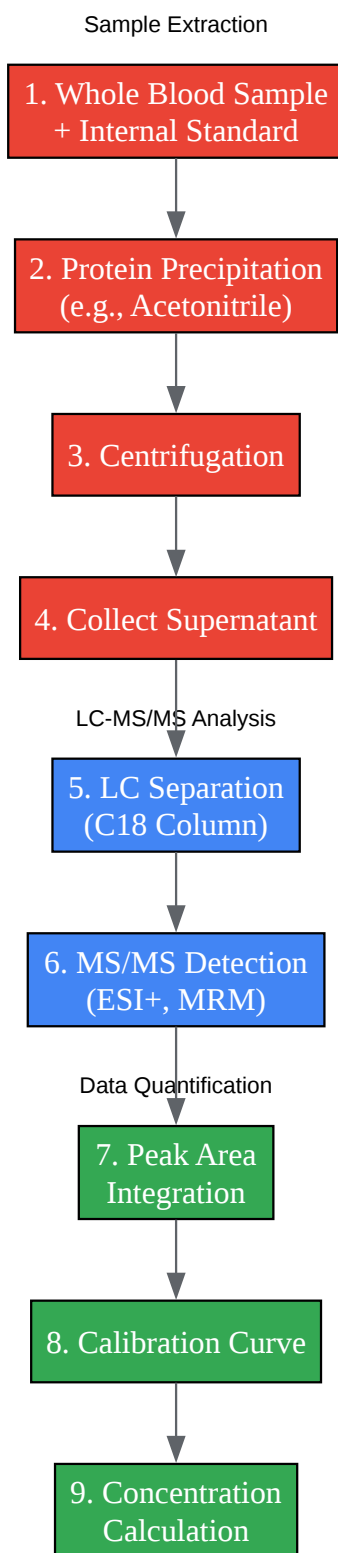
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Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.



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Caption: Experimental workflow for Western Blot analysis.



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Caption: Workflow for Rapamycin quantification by LC-MS/MS.

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